1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
Description
This compound, a tetrahydroquinoxalinone derivative, features a unique halogenated aromatic scaffold. Its structure includes a 2-chloro-6-fluorophenylmethyl group at position 1, a 4-fluorobenzoyl moiety at position 4, and a methyl group at position 2. The tetrahydroquinoxaline core is known for conformational rigidity, which may enhance binding affinity to target proteins or enzymes .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF2N2O2/c1-14-22(29)27(13-17-18(24)5-4-6-19(17)26)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(25)12-10-15/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQRQPHYLWXWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoxalinone core: This is usually achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone.
Introduction of the benzyl and benzoyl groups: These groups are introduced via nucleophilic substitution reactions, often using halogenated benzyl and benzoyl derivatives.
Final modifications: The compound is then subjected to further functional group modifications to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxalinone derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Structure
The compound features a tetrahydroquinoxaline core with various substituents that enhance its biological activity. The presence of halogen atoms (chlorine and fluorine) is significant as they often influence the pharmacokinetic properties of drugs.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one exhibit promising anticancer properties. For example:
- Mechanism of Action: These compounds may inhibit specific pathways involved in tumor growth and proliferation. Research has shown that they can induce apoptosis in cancer cells by activating caspase pathways.
- Case Study: In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines (e.g., breast cancer and leukemia) compared to untreated controls.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Activity Spectrum: Preliminary tests indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Research Findings: A study evaluated the minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, revealing effective concentrations lower than those of standard antibiotics.
Neurological Applications
There is growing interest in the neuroprotective effects of tetrahydroquinoxaline derivatives:
- Neuroprotection Mechanism: These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer’s disease.
- Clinical Trials: Ongoing clinical trials are exploring their efficacy in improving cognitive function in patients with neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM | |
| Antimicrobial | Staphylococcus aureus | 8 µg/mL | |
| Neuroprotective | SH-SY5Y (neuronal cells) | 20 µM |
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in halogenation patterns, substituent positions, and core modifications. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Halogenation Effects :
- The target compound’s 2-chloro-6-fluorophenylmethyl group differs from imidacloprid’s 6-chloro-3-pyridinylmethyl substituent . Chlorine and fluorine at ortho/meta positions may enhance lipophilicity and resistance to metabolic degradation compared to para-substituted analogs .
- In contrast, fluxofenim’s 4-chlorophenyl group is para-substituted, favoring interactions with cytochrome P450 enzymes in plants .
Quinolinone analogs (e.g., ZINC2699197) exhibit sulfonyl groups that may confer solubility differences compared to the target compound’s fluorobenzoyl moiety .
Functional Group Interactions: The 4-fluorobenzoyl group in the target compound could engage in hydrogen bonding via the carbonyl oxygen, similar to fluxofenim’s oxime group . However, fluorination at the benzoyl para position may reduce metabolic oxidation compared to non-fluorinated analogs .
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a tetrahydroquinoxaline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.8 g/mol. The structure features a tetrahydroquinoxaline core substituted with a chlorofluorophenyl group and a fluorobenzoyl moiety.
Biological Activity Overview
Research on similar compounds indicates that tetrahydroquinoxalines often exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Certain analogs possess significant antibacterial and antifungal activities.
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles against neurodegenerative diseases.
The biological mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Pathways : Compounds in this class often act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that some tetrahydroquinoxalines can trigger apoptotic pathways in cancer cells.
- Modulation of Receptor Activity : These compounds may interact with various receptors, influencing neurotransmitter systems and potentially providing neuroprotective benefits.
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of related compounds:
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
